Methyl 3-(2-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate
Description
Methyl 3-(2-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate is a brominated aromatic compound featuring a tert-butoxycarbonyl (Boc)-protected amino group and a methyl ester moiety. This molecule serves as a critical intermediate in organic synthesis, particularly in peptide chemistry and drug discovery, where the Boc group enhances stability during reactions . Its structural uniqueness lies in the ortho-bromophenyl substituent, which distinguishes it from analogous para- or meta-brominated derivatives. This article provides a detailed comparison with structurally related compounds, focusing on physicochemical properties, reactivity, and applications.
Properties
IUPAC Name |
methyl 3-(2-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(19)17-12(13(18)20-4)9-10-7-5-6-8-11(10)16/h5-8,12H,9H2,1-4H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCWQKAEBHIGJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1Br)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of various pharmaceuticals and organic molecules. Biology: It serves as a building block in the design of bioactive compounds, potentially influencing biological pathways. Medicine: The compound's derivatives are explored for their therapeutic potential, including anti-inflammatory and anticancer properties. Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The Boc-protected amine group can be deprotected under acidic conditions, allowing for further functionalization. The bromophenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various derivatives.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds are selected for comparison due to their structural homology or functional group similarity:
Structural Analogs
* Estimated based on structural similarity to .
Physicochemical Properties
Lipophilicity (LogP):
- The 4-bromo analog () exhibits a consensus LogP of 2.95, indicating moderate lipophilicity. The ortho-bromophenyl isomer (target) is expected to have a slightly higher LogP due to steric hindrance reducing polarity.
- The 3-bromo analog with a methyl group () likely has a higher LogP (~3.5) due to increased hydrophobicity from the methyl substituent.
Solubility:
- The target compound’s stereochemical profile (if chiral) would significantly influence its pharmacological properties.
Biological Activity
Methyl 3-(2-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate, commonly referred to as methyl (S)-3-(2-bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoate, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C₁₅H₂₀BrN₄O₄
- Molecular Weight : 358.23 g/mol
- CAS Number : 132067-41-5
- Melting Point : 53-54 °C
- Purity : 95% .
The compound exhibits biological activity primarily through interactions with specific biological targets, particularly in the context of drug design and development. Its structure suggests potential interactions with amino acid receptors and enzymes involved in metabolic pathways. The presence of the bromophenyl group may enhance lipophilicity, potentially facilitating membrane permeability and receptor binding.
Anticancer Potential
Research has indicated that compounds similar to this compound may exhibit anticancer properties. For instance, studies have shown that brominated phenyl compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
A study investigating the structure-activity relationship (SAR) of brominated phenyl derivatives revealed that modifications at the bromine position significantly affected cytotoxicity against various cancer cell lines . The specific mechanism often involves the induction of oxidative stress leading to cancer cell death.
Enzyme Inhibition
The compound's ability to inhibit key enzymes involved in metabolic pathways has been explored. For example, it may act as an inhibitor of proteases or kinases, which play crucial roles in cellular signaling and metabolism. Inhibition studies suggest that such compounds can modulate signaling pathways associated with cancer progression .
Case Studies
- In Vitro Studies :
- In Vivo Studies :
Research Findings
Recent studies have focused on synthesizing analogs of this compound to enhance its biological activity and selectivity for specific targets. The findings suggest that modifications to the tert-butoxycarbonyl group can significantly influence both solubility and biological efficacy .
Chemical Reactions Analysis
Cross-Coupling Reactions
The bromine substituent on the phenyl ring facilitates palladium-catalyzed cross-couplings, such as Suzuki-Miyaura and Buchwald-Hartwig reactions:
Mechanistic Insight :
-
The bromine acts as a leaving group, undergoing oxidative addition with Pd(0) to form a Pd(II) intermediate.
-
Transmetalation with boronic acids or coupling with amines completes the catalytic cycle .
Boc Deprotection
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to expose the free amine:
Reaction Conditions :
-
Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C → room temperature.
-
Hydrochloric acid (HCl) in dioxane (4M, 2h).
Outcome :
Application :
Nucleophilic Substitution
The bromine atom undergoes nucleophilic displacement with soft nucleophiles:
| Nucleophile | Conditions | Yield | Product | Source |
|---|---|---|---|---|
| Thiols | K₂CO₃, DMF, 60°C | 75% | Thioether derivatives | |
| Amines | CuI, L-proline, DMSO, 100°C | 68% | Aryl amine analogs |
Limitation :
Ester Hydrolysis
The methyl ester is hydrolyzed to the carboxylic acid under basic conditions:
Reaction :
-
NaOH (2M) in MeOH/H₂O (3:1), 60°C, 4h → 3-(2-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid (94% yield).
Applications :
Reductive Amination
The free amine (post-Boc deprotection) reacts with aldehydes/ketones:
Conditions :
-
NaBH₃CN, MeOH, pH 4–5 (acetic acid buffer), 24h.
-
Converts amines to secondary/tertiary amines (e.g., N-alkyl derivatives ) .
Example :
Cyclization Reactions
Intramolecular Heck or Ullmann coupling forms heterocycles:
| Reaction | Conditions | Yield | Product | Source |
|---|---|---|---|---|
| Ullmann | CuI, 1,10-phenanthroline, DMF, 120°C | 60% | Indole derivatives | |
| Heck | Pd(OAc)₂, PPh₃, NEt₃, DMF, 100°C | 55% | Benzofuran analogs |
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing Methyl 3-(2-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate?
- Methodology :
- Amino Protection : Introduce the tert-butoxycarbonyl (Boc) group to the amino moiety using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (CH₂Cl₂) with triethylamine (Et₃N) as a base .
- Bromophenyl Incorporation : Couple the 2-bromophenyl group via nucleophilic substitution or Suzuki-Miyaura cross-coupling (if using boronic acid derivatives; see 2-bromophenylboronic acid in ) .
- Esterification : Methyl ester formation using methanol under acidic or catalytic conditions.
- Key Tools : Monitor reaction progress via TLC and purify intermediates via flash chromatography (silica gel, hexane/EtOAc gradients) .
Q. How is the compound characterized for structural confirmation?
- Methodology :
- NMR Spectroscopy : Use ¹H/¹³C NMR to verify Boc group integration (~1.4 ppm for tert-butyl protons) and bromophenyl aromatic signals .
- Mass Spectrometry : Confirm molecular weight via ESI-MS or LC-MS, checking for [M+H]⁺ or [M+Na]⁺ peaks .
- Chiral Purity : Employ chiral HPLC or polarimetry if stereocenters are present (e.g., R/S configuration in analogs like ) .
Q. What storage conditions are optimal for this compound?
- Methodology :
- Store at -20°C in anhydrous conditions (desiccated environment) to prevent hydrolysis of the Boc group or ester .
- Use amber vials to avoid photodegradation of the bromophenyl moiety .
Advanced Research Questions
Q. How can chiral purity be optimized during synthesis?
- Methodology :
- Chiral Catalysts : Use enantioselective catalysts (e.g., chiral auxiliaries or organocatalysts) during coupling steps, as demonstrated in the synthesis of (S)-ethyl 2-((Boc)amino)-3-(4-fluorophenyl)propanoate .
- Kinetic Resolution : Leverage differential reaction rates of enantiomers under controlled conditions (e.g., low-temperature stirring) .
Q. How to resolve contradictions between NMR and LC-MS data?
- Methodology :
- Impurity Analysis : Perform LC-MS/MS to identify byproducts (e.g., de-Boc intermediates or ester hydrolysis products) .
- Solvent Artifacts : Check for residual solvents (e.g., CH₂Cl₂) in NMR spectra and subtract using deuterated solvent controls .
Q. What strategies mitigate Boc group instability during reactions?
- Methodology :
- Acid Sensitivity : Avoid protic solvents (e.g., MeOH) and strong acids; use mild deprotection agents like TFA in CH₂Cl₂ .
- Temperature Control : Conduct reactions at 0–4°C to minimize premature deprotection, as shown in tert-butylation protocols .
Q. How to design a structure-activity relationship (SAR) study for analogs?
- Methodology :
- Substituent Variation : Synthesize derivatives with modified aryl groups (e.g., 2,4-dichlorophenyl in or trifluoromethylphenyl in ) .
- Bioactivity Assays : Test analogs for enzyme inhibition (e.g., proteases) or receptor binding using fluorescence polarization or SPR .
Q. What challenges arise when scaling up synthesis?
- Methodology :
- Purification Bottlenecks : Replace column chromatography with recrystallization or distillation for large batches (see tert-butyl ester purification in ) .
- Exothermic Reactions : Use jacketed reactors to control temperature during Boc group introduction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
